(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one
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Overview
Description
(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, an indole moiety, and a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one typically involves multi-step organic reactionsThe final step involves the formation of the propenone linkage through an aldol condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the dimethoxyphenyl group but differs in the overall structure and functional groups.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in the dimethoxyphenyl group but has an ester linkage instead of the indole and propenone moieties.
Uniqueness
(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one is unique due to its combination of functional groups and structural complexity, which confer specific chemical reactivity and biological activity not found in simpler analogs .
Properties
Molecular Formula |
C28H36N2O4 |
---|---|
Molecular Weight |
464.6g/mol |
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-[1-[3-(dipropylamino)-2-hydroxypropyl]indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H36N2O4/c1-5-15-29(16-6-2)19-23(31)20-30-18-22(24-9-7-8-10-25(24)30)11-13-26(32)21-12-14-27(33-3)28(17-21)34-4/h7-14,17-18,23,31H,5-6,15-16,19-20H2,1-4H3/b13-11+ |
InChI Key |
WQHKZKBIANQYSM-ACCUITESSA-N |
SMILES |
CCCN(CCC)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Isomeric SMILES |
CCCN(CCC)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
CCCN(CCC)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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